Cas no 896016-25-4 (6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate)

6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- 6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- [6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate
- Benzoic acid, 2-methyl-3-nitro-, 6-[[[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio]methyl]-4-oxo-4H-pyran-3-yl ester
- F2532-0073
- AKOS024268690
- 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- 896016-25-4
- 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
-
- インチ: 1S/C18H14N4O7S2/c1-9-12(4-3-5-13(9)22(26)27)16(25)29-15-7-28-11(6-14(15)24)8-30-18-21-20-17(31-18)19-10(2)23/h3-7H,8H2,1-2H3,(H,19,20,23)
- InChIKey: JRDYEZJIWRLDKY-UHFFFAOYSA-N
- ほほえんだ: C(OC1C(=O)C=C(CSC2=NN=C(NC(C)=O)S2)OC=1)(=O)C1=CC=CC([N+]([O-])=O)=C1C
計算された属性
- せいみつぶんしりょう: 462.03039115g/mol
- どういたいしつりょう: 462.03039115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 813
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 207Ų
6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2532-0073-30mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-25mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-50mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-75mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-5mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-20mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-100mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-2mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-40mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2532-0073-1mg |
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |
896016-25-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoateに関する追加情報
Research Brief on 6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate (CAS: 896016-25-4)
The compound 6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate (CAS: 896016-25-4) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a promising scaffold for drug development, particularly in the context of antimicrobial and anticancer agents. The presence of the 1,3,4-thiadiazole moiety, coupled with the pyran and nitrobenzoate groups, suggests a multifunctional profile that may interact with various biological targets. Preliminary in vitro studies indicate significant activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a candidate for addressing antibiotic resistance.
In addition to its antimicrobial properties, research has explored the compound's potential in oncology. Mechanistic studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with minimal effects on normal cells, underscoring its therapeutic potential.
The synthesis of 6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate involves a multi-step process, with recent optimizations focusing on improving yield and purity. Advances in green chemistry have also been applied, utilizing solvent-free conditions and catalytic methods to reduce environmental impact. These developments are critical for scaling up production for preclinical and clinical trials.
Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, such as solubility and metabolic stability, require further optimization to enhance bioavailability. Ongoing research is also investigating its potential off-target effects and long-term safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development.
In conclusion, 6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate represents a versatile and promising candidate in medicinal chemistry. Its dual antimicrobial and anticancer activities, combined with recent synthetic advancements, make it a compound of significant interest for future research and therapeutic applications.
896016-25-4 (6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate) 関連製品
- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)
- 2171451-93-5(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 2172386-84-2((4-bromobutyl)(4-chloro-3-methylphenyl)methylamine)
- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)
- 19854-82-1(3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)
- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)
- 1040640-85-4(N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)
- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))
- 2411314-50-4(N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide)




